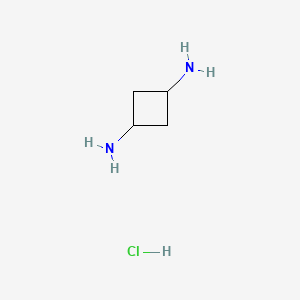
Cyclobutane-1,3-diamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclobutane-1,3-diamine hydrochloride is an organic compound with the chemical formula C4H10N2·2HCl. It is a derivative of cyclobutane, a four-membered ring structure, and contains two amino groups at the 1 and 3 positions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cyclobutane-1,3-diamine hydrochloride can be synthesized through the reaction of cyclobutanone with ammonia. The reaction typically involves high temperature and high pressure to facilitate the formation of the diamine. The process can be summarized as follows:
- Cyclobutanone is reacted with ammonia in a 1:2 molar ratio.
- The reaction is carried out under high temperature and pressure conditions.
- The product is then purified through distillation and crystallization to obtain this compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable and efficient methods. One such method includes the use of catalytic hydrogenation of cyclobutanone in the presence of ammonia, followed by the addition of hydrochloric acid to form the hydrochloride salt. This method ensures higher yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Cyclobutane-1,3-diamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: The compound can be reduced to form cyclobutane derivatives with different functional groups.
Substitution: The amino groups can participate in substitution reactions with various electrophiles to form substituted cyclobutane derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Nitrocyclobutane and nitrosocyclobutane derivatives.
Reduction: Cyclobutane derivatives with various functional groups.
Substitution: Substituted cyclobutane derivatives with different alkyl or acyl groups.
Applications De Recherche Scientifique
Cyclobutane-1,3-diamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Industry: This compound is used in the production of high-performance resins and polymers
Mécanisme D'action
The mechanism of action of cyclobutane-1,3-diamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator by binding to the active sites of enzymes or receptors, thereby affecting their activity. The pathways involved may include inhibition of enzyme catalysis or modulation of receptor signaling .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclobutane-1,2-diamine: Similar structure but with amino groups at the 1 and 2 positions.
Cyclobutane-1,4-diamine: Amino groups at the 1 and 4 positions.
Cyclopentane-1,3-diamine: Five-membered ring with amino groups at the 1 and 3 positions.
Uniqueness
Cyclobutane-1,3-diamine hydrochloride is unique due to its specific ring structure and the positioning of the amino groups. This configuration imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Propriétés
Formule moléculaire |
C4H11ClN2 |
|---|---|
Poids moléculaire |
122.60 g/mol |
Nom IUPAC |
cyclobutane-1,3-diamine;hydrochloride |
InChI |
InChI=1S/C4H10N2.ClH/c5-3-1-4(6)2-3;/h3-4H,1-2,5-6H2;1H |
Clé InChI |
NTKNEWRBPZFINY-UHFFFAOYSA-N |
SMILES canonique |
C1C(CC1N)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[3-(Dimethylamino)prop-2-enoyl]pyrimido[2,1-b][1,3]benzothiazol-4-one](/img/structure/B11730971.png)
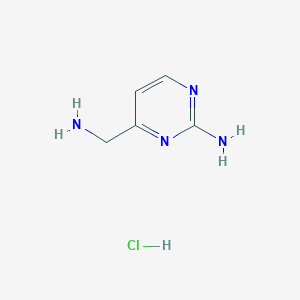



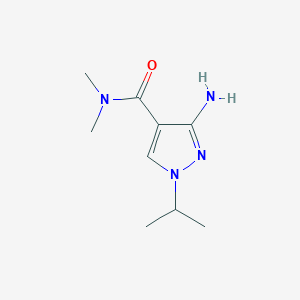
![4-Amino-N-[2-(dimethylamino)ethyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B11731003.png)
methylidene}hydroxylamine](/img/structure/B11731009.png)
![4-{[(1-Ethyl-3-methyl-1H-pyrazol-4-YL)amino]methyl}-2-methoxyphenol](/img/structure/B11731012.png)
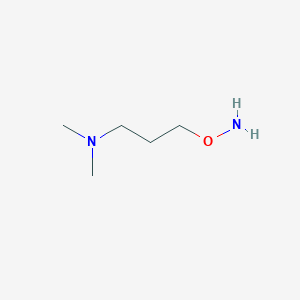
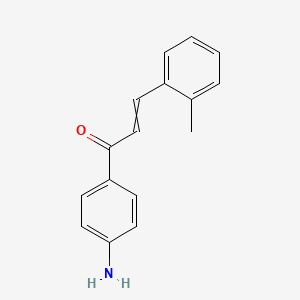
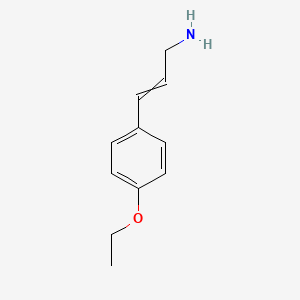
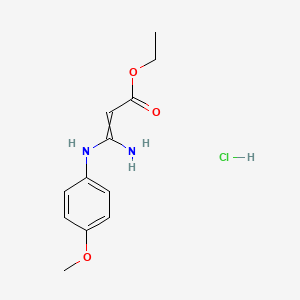
![N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1-(2,2-difluoroethyl)-1H-pyrazol-4-amine](/img/structure/B11731036.png)
